molecular formula C20H18N4O3S B2662978 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide CAS No. 1105236-05-2

2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide

Cat. No.: B2662978
CAS No.: 1105236-05-2
M. Wt: 394.45
InChI Key: QLEFRVXPOBLUFU-UHFFFAOYSA-N
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Description

2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by its unique structure, which includes a benzylthio group, a dihydropyrimidinone ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Compared to similar compounds, 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylthio group, in particular, provides unique opportunities for chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c21-19(27)15-8-4-5-9-16(15)23-17(25)10-14-11-18(26)24-20(22-14)28-12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,27)(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEFRVXPOBLUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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